molecular formula C9H20N2O2 B12521668 (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol CAS No. 653570-91-3

(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol

Cat. No.: B12521668
CAS No.: 653570-91-3
M. Wt: 188.27 g/mol
InChI Key: BSADEXKNAZFQMA-XHNCKOQMSA-N
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Description

The compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by its stereochemistry and functional group arrangement. Its structural features include:

  • Stereochemistry: (2S,3R,4S) configuration, critical for binding to glycosidase active sites.
  • Substituents: A propan-2-ylaminoethyl side chain at position 2, contributing to hydrophobicity and steric interactions.
  • Synthesis: Likely prepared via reductive amination (similar to compounds in ), involving protected intermediates (e.g., tert-butoxycarbonyl and isopropylidene groups) followed by acid deprotection .

Properties

CAS No.

653570-91-3

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S,3R,4S)-2-[2-(propan-2-ylamino)ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C9H20N2O2/c1-6(2)10-4-3-7-9(13)8(12)5-11-7/h6-13H,3-5H2,1-2H3/t7-,8-,9+/m0/s1

InChI Key

BSADEXKNAZFQMA-XHNCKOQMSA-N

Isomeric SMILES

CC(C)NCC[C@H]1[C@H]([C@H](CN1)O)O

Canonical SMILES

CC(C)NCCC1C(C(CN1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and isopropylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in nucleophilic substitution and hydrogen bonding due to its amine and hydroxyl groups. For example:

  • The isopropylamino group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under basic conditions.

  • The diol groups (-OH at positions 3 and 4) enable hydrogen bonding, influencing solubility and interactions with enzymes or receptors.

Example Reaction :

Compound+Electrophile (R-X)Substituted product+Byproducts\text{Compound} + \text{Electrophile (R-X)} \rightarrow \text{Substituted product} + \text{Byproducts}

Structural Analog Comparisons

Compound Key Features Reactivity
(2S,3R,4S)-Target compoundPyrrolidine ring, isopropylamino group, diolsHigh stereoselectivity, nucleophilic substitution
(2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol Hydroxymethyl substituent, diolsSimilar dihydroxylation pathways
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diolHydroxybutylamino group, diolsNucleophilic substitution, hydrogen bonding

Challenges and Considerations

  • Stereochemical control : Maintaining the (2S,3R,4S) configuration during synthesis requires precise reaction conditions .

  • Hydrolytic stability : The diol groups may undergo oxidation or acetal formation under acidic/basic conditions.

  • Purification : Separation of diastereomers (e.g., trans vs. cis dihydroxyprolines) is critical .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
Research indicates that derivatives of pyrrolidine compounds can act as sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are crucial in managing diabetes by reducing glucose reabsorption in the kidneys. The compound has shown promise in preclinical studies as a potential SGLT2 inhibitor, which could lead to new therapeutic options for diabetes management .

2. Neurological Applications
Pyrrolidine derivatives have been explored for their neuroprotective effects. Studies suggest that compounds with similar structures may exhibit anti-inflammatory and antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may influence pathways related to neuroinflammation and neuronal survival .

1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interact with enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and immune response modulation .

2. Antimicrobial Properties
There is emerging evidence that pyrrolidine derivatives possess antimicrobial properties. Studies have indicated that certain modifications to the pyrrolidine structure can enhance antibacterial activity against Gram-positive bacteria. This application is particularly relevant in the context of rising antibiotic resistance .

SGLT2 Inhibition Study

A study published in a peer-reviewed journal evaluated the efficacy of various pyrrolidine derivatives as SGLT2 inhibitors. The results demonstrated that modifications at the 3 and 4 positions of the pyrrolidine ring significantly affected inhibitory potency. The compound (2S,3R,4S)-2-{2-[(propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol was among those showing promising results with IC50 values comparable to existing SGLT2 inhibitors .

Neuroprotective Effects

In a preclinical model of neurodegeneration, researchers administered the compound to assess its neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. The results indicated a significant reduction in cell death and inflammation markers compared to controls, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituents and stereochemistry, which influence biological activity. Below is a comparative analysis:

Compound Structure Stereochemistry Key Substituents Biological Activity References
Target Compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol (2S,3R,4S) Propan-2-ylaminoethyl Potential α-mannosidase inhibitor (predicted) Synthesized analogously to
(2R,3R,4S)-2-[(Benzylamino)methyl]pyrrolidine-3,4-diol (2R,3R,4S) Benzylaminomethyl Selective α-mannosidase inhibitor (Kᵢ = 7.4 µM)
(2S,3R,4S)-2-[2-[(4-Phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) (2S,3R,4S) (4-Phenyl)phenylaminoethyl Inhibits α-L-fucosidase (Kᵢ = 6.5 µM), α-galactosidase (Kᵢ = 5 µM)
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol (2R,3R,4S) Phenylethylhydroxylaminomethyl Potent β-mannosidase inhibitor (Kᵢ = 135 nM)
(2S,3R,4S)-2-([(2-Thienylmethyl)amino]methyl)pyrrolidine-3,4-diol (60) (2S,3R,4S) Thienylmethylaminomethyl α-Mannosidase inhibitor (IC₅₀ = 105 µM)

Key Observations :

  • Stereochemistry: The (2R,3R,4S) configuration is optimal for α-mannosidase inhibition, while (2S,3R,4S) analogs (like the target compound) exhibit reduced potency due to mismatched stereoelectronic interactions with enzyme active sites .
  • Substituent Effects: Aromatic groups (e.g., benzyl, phenyl) enhance binding to α-mannosidases via π-π stacking, whereas alkyl chains (e.g., propan-2-yl) may improve solubility but reduce affinity .

Enzymatic Inhibition Profiles

The target compound’s predicted activity can be contextualized using data from analogs:

  • α-Mannosidase Inhibition: (2S,3R,4S) derivatives generally show mixed or competitive inhibition with Kᵢ values in the micromolar range (e.g., 12g: Kᵢ = 102 µM for jack bean α-mannosidase) .
  • Selectivity : Substituents dictate enzyme specificity. For example, compound 12g inhibits α-L-fucosidase and α-galactosidase, whereas the target compound’s propan-2-yl group may shift selectivity toward other glycosidases .

Biological Activity

The compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol, also known as a pyrrolidine derivative, has garnered attention in pharmacology due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol
  • Molecular Formula : C₈H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol

Biological Activity Overview

The biological activity of this compound is linked primarily to its interaction with various biological targets. It has shown promise in several areas:

  • Antimicrobial Activity :
    • Studies indicate that pyrrolidine derivatives exhibit antibacterial and antifungal properties. For instance, structural analogs have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .
  • Cytotoxic Effects :
    • Research has highlighted the cytotoxic potential of pyrrolidine derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways, suggesting a role in cancer therapy .
  • Neuroprotective Effects :
    • Compounds similar to (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol have been investigated for neuroprotective properties. They may modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing oxidative stress .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects in metabolic disorders .
  • Receptor Modulation : The compound may act as a modulator at certain receptor sites, influencing signaling pathways related to pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound exhibited a dose-dependent response in inhibiting cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Q & A

Q. How can the absolute stereochemistry of this compound be determined?

The absolute configuration can be resolved using single-crystal X-ray diffraction analysis. This method involves growing high-quality crystals and analyzing the anomalous dispersion effects of heavy atoms (if present) or leveraging intrinsic chiral centers. For example, in similar pyrrolidine derivatives, X-ray crystallography has been employed to confirm stereochemistry by refining atomic coordinates against diffraction data . Additional validation can be achieved via circular dichroism (CD) spectroscopy coupled with computational modeling of electronic transitions.

Q. What are the critical steps in synthesizing this compound with high stereochemical fidelity?

Key steps include:

  • Chiral induction : Use of enantiomerically pure starting materials (e.g., L-tartaric acid derivatives) or asymmetric catalysis to establish stereocenters .
  • Reductive amination : For introducing the propan-2-ylaminoethyl side chain, employ NaBH4_4-BF3_3·Et2_2O as a reducing agent to preserve stereochemistry .
  • Protection/deprotection strategies : Temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) for hydroxyl and amine functionalities during synthesis .

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

Utilize 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to split signals of enantiomers. Nuclear Overhauser effect (NOE) experiments can confirm spatial proximity of protons, resolving diastereomers. For instance, coupling constants (JJ-values) between vicinal protons on the pyrrolidine ring can indicate axial/equatorial orientations, critical for stereochemical assignment .

Advanced Research Questions

Q. What experimental designs are recommended for assessing its enzyme inhibition activity?

  • In vitro assays : Use purified target enzymes (e.g., glycosidases or kinases) and monitor substrate conversion via spectrophotometry or fluorescence. For example, IC50_{50} values can be determined by titrating the compound against a fluorogenic substrate .
  • Kinetic analysis : Perform Lineweaver-Burk plots to identify inhibition mechanisms (competitive, non-competitive). Include positive controls (e.g., deoxynojirimycin for glycosidase inhibition) .
  • Crystallographic studies : Co-crystallize the compound with the target enzyme to map binding interactions .

Q. How can stereoisomeric purity (>98%) be validated for pharmacological studies?

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a polar mobile phase (hexane:isopropanol, 90:10). Compare retention times with authentic standards .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular integrity and rule out racemization byproducts .

Q. What strategies address poor aqueous solubility in bioassays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups on hydroxyl moieties to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Methodological Challenges and Solutions

Q. How to resolve conflicting bioactivity data across different assay platforms?

  • Assay validation : Ensure consistency in buffer pH, ionic strength, and temperature. For cell-based assays, standardize passage number and culture conditions .
  • Orthogonal assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional enzyme assays) .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

  • ADME profiling : Measure oral bioavailability (F%), plasma half-life (t1/2_{1/2}), and tissue distribution in rodent models. Use LC-MS/MS for quantification .
  • Metabolite identification : Incubate the compound with liver microsomes to identify phase I/II metabolites and assess metabolic stability .

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